Sulfone-Bis-PEG4-acid Lipophilicity Advantage: LogP Comparison vs. Bis-PEG4-acid
Sulfone-Bis-PEG4-acid exhibits a calculated LogP of -2.6, which is substantially more hydrophilic than the simple PEG4 diacid comparator, Bis-PEG4-acid (LogP = 0.002) . This ~2.6 log unit difference corresponds to an approximately 400-fold lower octanol-water partition coefficient, predicting significantly enhanced aqueous solubility and reduced non-specific membrane partitioning . For PROTAC linkers, lower LogP values generally correlate with improved solubility and reduced aggregation, while still maintaining sufficient permeability for cellular uptake [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -2.6 |
| Comparator Or Baseline | Bis-PEG4-acid (LogP = 0.002) |
| Quantified Difference | ΔLogP = -2.602 (approx. 400-fold more hydrophilic) |
| Conditions | Computational prediction based on molecular structure; vendor-reported values from InvivoChem and Alfa Chemistry |
Why This Matters
A more negative LogP indicates improved aqueous solubility, which is critical for achieving homogeneous PROTAC solutions during synthesis and for maintaining linker solubility in biological assays, thereby reducing the risk of precipitation-induced artifacts.
- [1] PTC BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers. 2025. Available at: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
